molecular formula C26H25N3O4 B15351016 2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid

2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid

Cat. No.: B15351016
M. Wt: 443.5 g/mol
InChI Key: AVSLUKIEXHUTPX-UHFFFAOYSA-N
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Description

2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid is a compound that features an imidazole ring, a trityl group, and an oxalic acid moiety The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, which is a common structural motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing imidazoles is the cyclization of amido-nitriles in the presence of a nickel catalyst, which proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The trityl group can be introduced via a reaction with triphenylmethyl chloride in the presence of a base such as pyridine . The final step involves the reaction with oxalic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The trityl group can be removed under reductive conditions.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reductive removal of the trityl group can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Deprotected amine.

    Substitution: Substituted imidazole derivatives.

Scientific Research Applications

2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or activating their function. The trityl group can protect reactive sites during chemical reactions, allowing for selective modification of the molecule. Oxalic acid can chelate metal ions, affecting their availability and activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain.

    Metronidazole: An antibiotic with an imidazole ring.

    Tritylamine: A compound with a trityl-protected amine group.

Uniqueness

2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trityl group provides steric protection, while the imidazole ring and oxalic acid moiety offer diverse reactivity and potential biological activity .

Properties

Molecular Formula

C26H25N3O4

Molecular Weight

443.5 g/mol

IUPAC Name

2-(1H-imidazol-5-yl)-N-tritylethanamine;oxalic acid

InChI

InChI=1S/C24H23N3.C2H2O4/c1-4-10-20(11-5-1)24(21-12-6-2-7-13-21,22-14-8-3-9-15-22)27-17-16-23-18-25-19-26-23;3-1(4)2(5)6/h1-15,18-19,27H,16-17H2,(H,25,26);(H,3,4)(H,5,6)

InChI Key

AVSLUKIEXHUTPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CN=CN4.C(=O)(C(=O)O)O

Origin of Product

United States

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